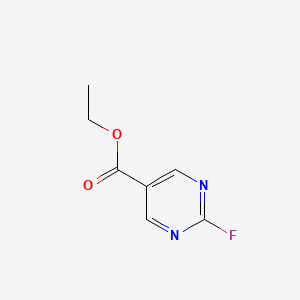
D-Propargylglycine methyl ester hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Propargylglycine methyl ester hydrochloride: is a chemical compound with the molecular formula C6H9NO2Cl . It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a propargyl group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Propargylglycine methyl ester hydrochloride typically involves the esterification of D-Propargylglycine with methanol in the presence of a catalyst. One common method includes the use of sulfoxide chloride as a reagent. The reaction is carried out by adding methanol and D-Propargylglycine into a reactor, followed by the slow addition of sulfoxide chloride while maintaining the temperature below 55°C. After the addition, the temperature is controlled between 55-65°C, and the mixture is subjected to reflux reaction, vacuum azeotropic distillation, and temperature-controlled cooling crystallization to obtain the final product .
Industrial Production Methods: In industrial settings, the production of D-Propargylglycine methyl ester hydrochloride may involve the use of deep eutectic solvents (DES) as eco-friendly catalysts. DESs are formed by mixing choline chloride with hydrogen bond donors like oxalic acid, glycerol, or urea. These solvents are inexpensive, non-toxic, and biodegradable, making them suitable for sustainable organic synthesis .
Chemical Reactions Analysis
Types of Reactions: D-Propargylglycine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield D-Propargylglycine and methanol.
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst, resulting in the formation of a carboxylic acid and an alcohol.
Basic Hydrolysis (Saponification): Uses a base like sodium hydroxide to hydrolyze the ester, producing a carboxylate salt and an alcohol.
Major Products Formed:
Hydrolysis Products: D-Propargylglycine and methanol.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
D-Propargylglycine methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of D-Propargylglycine methyl ester hydrochloride involves its interaction with molecular targets and pathways. The propargyl group can participate in various biochemical reactions, potentially inhibiting or modifying the activity of specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
L-Propargylglycine methyl ester hydrochloride: A stereoisomer with similar chemical properties but different biological activities.
D-Phenylglycine methyl ester hydrochloride: Another glycine derivative with a phenyl group instead of a propargyl group.
Uniqueness: D-Propargylglycine methyl ester hydrochloride is unique due to the presence of the propargyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H10ClNO2 |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
methyl (2R)-2-aminopent-4-ynoate;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-3-4-5(7)6(8)9-2;/h1,5H,4,7H2,2H3;1H/t5-;/m1./s1 |
InChI Key |
YTSKPYFAKGFHRE-NUBCRITNSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC#C)N.Cl |
Canonical SMILES |
COC(=O)C(CC#C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)


![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)
![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)



